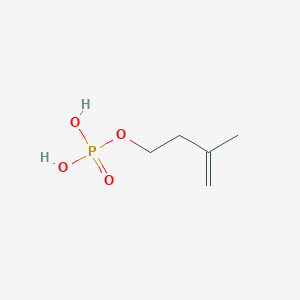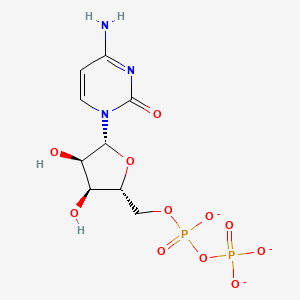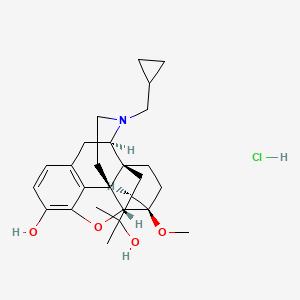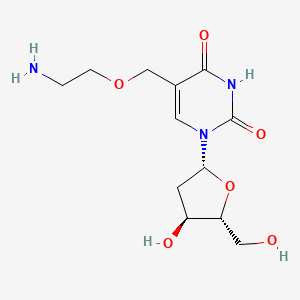![molecular formula C9H10ClN3O B1256292 1-[(6-氯吡啶-3-YL)甲基]咪唑烷-2-酮 CAS No. 120868-66-8](/img/structure/B1256292.png)
1-[(6-氯吡啶-3-YL)甲基]咪唑烷-2-酮
描述
咪啶克罗普-脲是广泛使用的杀虫剂咪啶克罗普的代谢产物。 咪啶克罗普属于新烟碱类杀虫剂,这类杀虫剂以其通过靶向昆虫神经系统来控制各种害虫的有效性而闻名 . 咪啶克罗普-脲保留了其母体化合物的一些杀虫特性,并且经常被研究其环境影响和降解途径 .
科学研究应用
咪啶克罗普-脲具有多种科学研究应用:
生化分析
Biochemical Properties
1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one plays a crucial role in biochemical reactions, particularly as a metabolite of imidacloprid. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses. Additionally, 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one interacts with nicotinic acetylcholine receptors, leading to overstimulation and subsequent desensitization of these receptors .
Cellular Effects
1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . It also affects mitochondrial function, leading to a decrease in ATP production and an increase in apoptosis . Furthermore, 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one has been shown to alter the expression of genes involved in inflammation and immune response .
Molecular Mechanism
The molecular mechanism of action of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one involves several key interactions at the molecular level. The compound binds to nicotinic acetylcholine receptors, leading to their activation and subsequent desensitization . This binding interferes with normal neurotransmission, resulting in prolonged nerve impulses and overstimulation of the nervous system. Additionally, 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and further contributing to the accumulation of this neurotransmitter . These interactions ultimately lead to the observed cellular and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that the compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one has been associated with chronic toxicity and adverse effects on cellular function . These effects include oxidative stress, mitochondrial dysfunction, and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one vary with different dosages in animal models. At low doses, the compound has been shown to cause mild toxicity, including symptoms such as lethargy and reduced activity . At higher doses, the compound can cause severe toxicity, including convulsions, respiratory distress, and even death . Studies have also identified threshold effects, where certain dosages result in significant changes in cellular and physiological responses . Additionally, chronic exposure to high doses of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one has been associated with long-term adverse effects on organ function and overall health .
Metabolic Pathways
1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and hydrolysis reactions, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The metabolic pathways of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one are complex and involve multiple steps, ultimately leading to its excretion from the body .
Transport and Distribution
The transport and distribution of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins and accumulate in certain cellular compartments . The distribution of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one is influenced by factors such as tissue type, blood flow, and the presence of transporters . These factors determine the localization and accumulation of the compound within different tissues and organs .
Subcellular Localization
The subcellular localization of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of cells . It can also be found in the nucleus, where it may interact with DNA and affect gene expression . The subcellular localization of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one is influenced by targeting signals and post-translational modifications . These modifications direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes .
准备方法
合成路线和反应条件
咪啶克罗普-脲可以通过咪啶克罗普的水解合成。 反应通常涉及在受控温度条件下使用水或弱酸 . 该过程可以总结如下:
- 咪啶克罗普溶解于水或弱酸中。
- 将溶液加热到特定温度以促进水解。
- 咪啶克罗普-脲是水解反应的结果。
工业生产方法
咪啶克罗普-脲的工业生产遵循类似的原则,但规模更大。 该过程涉及:
- 使用工业反应器对咪啶克罗普进行大规模水解。
- 持续监测反应条件以确保最佳产率。
- 通过过滤和结晶技术纯化所得的咪啶克罗普-脲 .
化学反应分析
反应类型
咪啶克罗普-脲会发生多种化学反应,包括:
氧化: 咪啶克罗普-脲可以被氧化形成各种副产物。
还原: 还原反应可以将咪啶克罗普-脲转化为更简单的化合物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠等还原剂。
形成的主要产物
氧化: 咪啶克罗普-脲的氧化可以产生如6-氯烟酸等化合物。
还原: 还原反应可能会产生更简单的胺和其他含氮化合物。
作用机制
咪啶克罗普-脲通过干扰昆虫的神经系统发挥作用。 它与烟碱型乙酰胆碱受体结合,阻止神经冲动的正常传递。 这会导致昆虫瘫痪并最终死亡 . 分子靶点包括烟碱型乙酰胆碱受体,所涉及的途径主要与神经传递有关 .
相似化合物的比较
类似化合物
咪啶克罗普: 母体化合物,广泛用作杀虫剂。
5-羟基咪啶克罗普: 咪啶克罗普的另一种代谢产物,具有类似的性质。
咪啶克罗普烯烃: 具有杀虫活性的降解产物.
独特性
咪啶克罗普-脲在其特定的降解途径及其在咪啶克罗普的环境归宿中的作用方面是独一无二的。 与母体化合物咪啶克罗普不同,咪啶克罗普-脲对非目标生物的毒性较低,但仍保留一些杀虫特性 .
属性
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWTYURAFSWNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037563 | |
| Record name | Imidacloprid urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120868-66-8 | |
| Record name | Imidacloprid-urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120868-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidacloprid urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120868668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidacloprid urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDACLOPRID UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575W874H6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one in the context of insecticides?
A: 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one is a key metabolite of the neonicotinoid insecticide imidacloprid. [] Research indicates that imidacloprid can degrade into this compound under the influence of light, particularly in the presence of solvents simulating the chemical environment of plant cuticles. [] This degradation process is significant because it impacts the persistence and fate of imidacloprid in the environment.
Q2: How is 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one formed from imidacloprid?
A: Research suggests that exposure of imidacloprid to light, especially in the presence of certain organic solvents, leads to its photodegradation. [] A major product of this process is 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine, which can further react to form 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. This photodegradation pathway highlights the importance of environmental factors in the breakdown of imidacloprid.
Q3: What are the structural characteristics of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one?
A: This compound comprises a pyridine ring and an imidazoline ring connected by a methylene bridge. [] The crystal structure reveals a dihedral angle of 76.2° between the planes of these two rings. [] Furthermore, the crystal structure reveals intermolecular interactions, with N—H⋯O hydrogen bonds leading to the formation of inversion dimers. [] Additional weak C—H⋯N hydrogen bonds and π–π stacking interactions between pyridine rings contribute to the overall crystal packing. []
Q4: What is the environmental fate of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one?
A: While the provided research focuses on its formation from imidacloprid, [] further investigation is needed to fully understand the environmental persistence, transport, and potential effects of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. Determining its fate is crucial for evaluating the long-term ecological impact of imidacloprid use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[(2-Amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[1-[6-[3-[2-[[2-[[2-[[1-[1-[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B1256217.png)



![[(8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1256224.png)





